PI-3065

Descripción general

Descripción

PI-3065: es un potente e inhibidor selectivo de la fosfoinositido 3-quinasa p110 delta (PI3K p110δ). Este compuesto ha ganado una atención significativa en la investigación científica debido a su capacidad para inhibir selectivamente la isoforma PI3K p110δ, que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento celular, la proliferación y la supervivencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de PI-3065 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones del grupo funcional para lograr la selectividad y la potencia deseadas .

Métodos de producción industrial: : La producción industrial de this compound típicamente implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye refinar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar la eficiencia y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones: : PI-3065 experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central, lo que podría mejorar su selectividad y potencia

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada

Productos principales: : Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

Recent studies have shown that PI-3065 exhibits significant antitumor activity against hepatocellular carcinoma, a prevalent form of liver cancer. In vitro experiments demonstrated that this compound induced apoptosis in HCC cells by inhibiting survivin protein expression, which is associated with cell survival and proliferation. The compound also reduced cell viability in a dose- and time-dependent manner without causing toxicity to normal liver cells .

Case Study:

A study involving nude mice transplanted with HCC tumors revealed that treatment with this compound effectively inhibited tumor growth by targeting survivin, suggesting its potential as a therapeutic agent for HCC .

Solid Tumors

In addition to HCC, this compound has shown promise in treating other solid tumors. It has been reported to suppress tumor growth and metastasis in mouse xenograft models by inhibiting the activity of regulatory T cells . This mechanism highlights the compound's dual role in directly targeting cancer cells while also modulating the immune environment to enhance antitumor immunity.

Modulation of Immune Responses

This compound's selective inhibition of PI3Kδ has implications for enhancing antitumor immunity. Studies indicate that targeting this pathway can promote immune responses against tumors, particularly in hematological malignancies and solid tumors . By inhibiting regulatory T cells, this compound may help restore the function of effector T cells, thereby improving the overall immune response against cancer.

Research Findings:

In a study where mice were treated with this compound prior to tumor inoculation, enhanced infiltration of cytotoxic T lymphocytes into tumor sites was observed, leading to improved tumor control .

Prevention of Restenosis

This compound has been investigated for its potential role in preventing restenosis following arterial injury. In preclinical models, it was shown to significantly reduce neointimal hyperplasia by inhibiting the PI3Kδ pathway involved in vascular smooth muscle cell proliferation and migration . This suggests that this compound could be beneficial in managing post-interventional complications in cardiovascular diseases.

Summary Table of Applications

Mecanismo De Acción

PI-3065 ejerce sus efectos inhibiendo selectivamente la isoforma PI3K p110δ. Esta inhibición interrumpe la vía de señalización PI3K/Akt/mTOR, que está involucrada en el crecimiento celular, la proliferación y la supervivencia. Al bloquear esta vía, this compound puede inducir la apoptosis (muerte celular programada) e inhibir la proliferación de células cancerosas .

Comparación Con Compuestos Similares

Compuestos similares

PI-103: Otro inhibidor de PI3K con una selectividad más amplia para múltiples isoformas de PI3K.

GDC-0941: Un potente inhibidor de PI3K p110α y p110δ.

Idelalisib: Un inhibidor selectivo de PI3K p110δ, similar a PI-3065

Singularidad: : this compound es único debido a su alta selectividad para PI3K p110δ, lo que minimiza los efectos fuera del objetivo y mejora su potencial terapéutico. Esta selectividad lo convierte en una herramienta valiosa en la investigación y el desarrollo de fármacos, particularmente para enfermedades en las que PI3K p110δ juega un papel crítico .

Actividad Biológica

PI-3065 is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, which has been the focus of extensive research due to its potential therapeutic applications in oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications for cancer treatment.

PI3Kδ plays a crucial role in various cellular processes, including cell growth, proliferation, and survival, particularly in immune cells such as Tregs (regulatory T cells) and myeloid-derived suppressor cells (MDSCs). This compound selectively inhibits the p110δ subunit of PI3K with an IC50 value of 5 nM and shows over 100-fold selectivity against other isoforms like p110α . This selective inhibition leads to significant alterations in immune cell function and tumor microenvironment dynamics.

T Regulatory Cells (Tregs)

Research has demonstrated that this compound effectively reduces Treg proliferation and suppressive capacity. In animal models, treatment with this compound resulted in a marked decrease in Treg numbers within tumors, spleens, and colonic tissues. This reduction is associated with enhanced CD8+ T cell activation and improved anti-tumor responses .

Table 1: Impact of this compound on Tregs

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Treg Cell Count (per mm³) | High | Significantly Reduced |

| CD8+ T Cell Activation | Low | Increased |

| Cytolytic Activity | Low | Enhanced |

Myeloid-Derived Suppressor Cells (MDSCs)

This compound also influences MDSCs indirectly by alleviating the immunosuppressive effects mediated by Tregs. Studies indicate that treatment with this compound leads to a reduction in MDSC numbers and their suppressive capacity within the tumor microenvironment . The mechanism appears to be linked to the overall reduction in tumor burden rather than direct inhibition of MDSC activity.

Table 2: Effects of this compound on MDSCs

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| MDSC Count (per mm³) | High | Significantly Reduced |

| Tumor Volume | Increased | Decreased |

Case Studies

- Breast Cancer Model : In a study utilizing the 4T1 breast cancer mouse model, this compound treatment resulted in reduced tumor volume and diminished MDSC expansion. The results suggest that the anti-tumor efficacy of this compound is mediated through both direct effects on Tregs and indirect effects on MDSCs .

- Melanoma Model : Another study focused on a B16F10 melanoma model showed that mice treated with this compound exhibited enhanced activation of CD8+ T cells and a decrease in intratumoral Tregs. This was linked to systemic effects on Treg maintenance and survival .

Research Findings

Recent findings highlight the dual role of this compound in enhancing anti-tumor immunity while simultaneously reducing immunosuppressive pathways. The inhibition of PI3Kδ leads to:

Propiedades

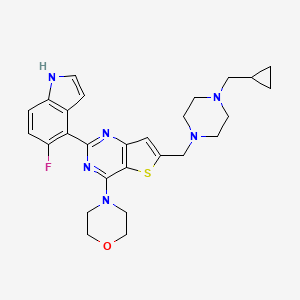

IUPAC Name |

4-[6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-(5-fluoro-1H-indol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN6OS/c28-21-3-4-22-20(5-6-29-22)24(21)26-30-23-15-19(17-33-9-7-32(8-10-33)16-18-1-2-18)36-25(23)27(31-26)34-11-13-35-14-12-34/h3-6,15,18,29H,1-2,7-14,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNOHCOYQVZOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)C5=C(C=CC6=C5C=CN6)F)N7CCOCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31FN6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.